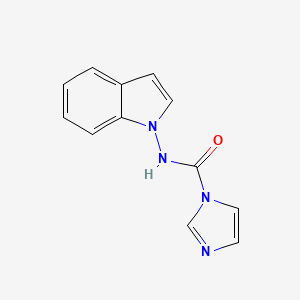

N-(1H-indol-1-yl)-1H-imidazole-1-carboxamide

Description

N-(1H-Indol-1-yl)-1H-imidazole-1-carboxamide is a heterocyclic compound featuring an imidazole core linked to an indole moiety via a carboxamide bridge. This structure confers unique electronic and steric properties, making it a candidate for targeting enzymes such as inosine-5′-monophosphate dehydrogenase (IMPDH) and fatty acid amide hydrolase (FAAH) . Its synthesis typically involves coupling reactions between imidazole derivatives and indole-containing amines under basic conditions . The compound’s dual aromatic systems (imidazole and indole) enhance π-π stacking and hydrogen-bonding interactions, which are critical for biological activity.

Properties

Molecular Formula |

C12H10N4O |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

N-indol-1-ylimidazole-1-carboxamide |

InChI |

InChI=1S/C12H10N4O/c17-12(15-8-6-13-9-15)14-16-7-5-10-3-1-2-4-11(10)16/h1-9H,(H,14,17) |

InChI Key |

NGQGJPOFMNUUMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2NC(=O)N3C=CN=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-1-yl)-1H-imidazole-1-carboxamide typically involves the condensation of an indole derivative with an imidazole carboxylic acid or its derivatives. One common method is the reaction of 1H-indole-1-carboxylic acid with 1H-imidazole-1-carboxamide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-1-yl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

Reduction: Reduction of the imidazole ring can lead to the formation of imidazoline derivatives.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃) as a catalyst.

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Imidazoline derivatives.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1H-indol-1-yl)-1H-imidazole-1-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The indole and imidazole rings are known to interact with various biological targets, making this compound a candidate for drug discovery and development. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to inhibit certain enzymes and modulate biological pathways makes it a candidate for the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications, including polymer synthesis and the production of fine chemicals.

Mechanism of Action

The mechanism of action of N-(1H-indol-1-yl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The indole ring can intercalate with DNA, disrupting replication and transcription processes, while the imidazole ring can inhibit enzymes by coordinating with metal ions in the active site. These interactions lead to the modulation of cellular pathways and the exertion of biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Carboxamide

- BIA 10-2445 (N-cyclohexyl-N-methyl-4-(pyridin-3-yl)-1H-imidazole-1-carboxamide):

Differs by replacing the indole with a pyridinyl group and introducing cyclohexyl/methyl substituents on the carboxamide nitrogen. These modifications enhance FAAH inhibition potency (IC₅₀ = 12 nM) compared to simpler imidazole carboxamides . - Prochloraz (N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide): A fungicide with a bulky trichlorophenoxy ethyl chain, highlighting how lipophilic substituents broaden applications beyond enzyme inhibition to agrochemical uses .

Indole/Benzimidazole Hybrids

- N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-indole-2-carboxamide (23) :

Replaces imidazole with benzimidazole and adds a methylene bridge. This derivative exhibits potent indoleamine 2,3-dioxygenase-1 (IDO1) inhibition (IC₅₀ = 0.8 μM) due to enhanced hydrophobic interactions . - N-[3-(1H-Imidazol-1-yl)propyl]-5-methoxy-1H-indole-2-carboxamide :

Introduces a methoxy group on the indole ring and a propyl spacer, improving solubility and metabolic stability compared to the parent compound .

Simplified Imidazole Carboxamides

- N-Allyl-1H-imidazole-1-carboxamide (8a) :

Lacks the indole moiety, resulting in lower molecular weight (MW = 151.15 g/mol) and higher synthetic yield (75%) compared to the target compound . - N,N-Dimethyl-1H-imidazole-1-carboxamide :

Substitutes indole with dimethylamine, reducing hydrogen-bonding capacity and biological activity .

Structural and Functional Analysis

Table 1: Key Properties of N-(1H-Indol-1-yl)-1H-imidazole-1-carboxamide and Analogues

Key Findings:

- Substituent Impact: Bulky groups (e.g., cyclohexyl in BIA 10-2445) enhance target affinity, while electron-withdrawing groups (e.g., trichlorophenoxy in prochloraz) shift applications to agrochemistry .

- Synthetic Complexity : The indole moiety in the target compound reduces yield (~22%) compared to simpler derivatives like N-Allyl-1H-imidazole-1-carboxamide (75%) due to steric challenges in coupling reactions .

- Biological Specificity : Indole-containing analogues (e.g., Compound 23) show superior enzyme inhibition over benzimidazole or pyridinyl derivatives, likely due to indole’s planar geometry and hydrogen-bonding capacity .

Research Implications

The structural versatility of imidazole carboxamides allows tuning for diverse applications:

- Enzyme Inhibition: Indole and benzimidazole hybrids are promising for cancer immunotherapy (IDO1) and neurology (FAAH) .

- Agrochemicals : Lipophilic substituents (e.g., prochloraz) optimize fungicidal activity .

- Synthetic Methodology : Advances in coupling reactions (e.g., Scheme 2 in ) could improve yields for indole-imidazole hybrids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.